molecular formula C24H31N5O B1664406 AFR-605 free base CAS No. 214707-81-0

AFR-605 free base

Cat. No.: B1664406
CAS No.: 214707-81-0
M. Wt: 405.5 g/mol
InChI Key: FPDZVPWWAWOFQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AFR-605 free base is a biochemical.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing AFR-605 free base in academic settings?

  • Methodological Answer : Synthesis should follow validated protocols for organic compounds, including step-by-step reaction optimization (e.g., temperature, solvent selection) and purification via column chromatography or recrystallization. Characterization requires multi-modal techniques: nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight validation. Ensure detailed documentation of experimental conditions, including catalyst use and reaction yields, to enable reproducibility .

Q. How should researchers design initial in vitro assays to evaluate this compound’s biological activity?

  • Methodological Answer : Begin with target-specific assays (e.g., enzyme inhibition or receptor-binding studies) using dose-response curves to determine IC₅₀/EC₅₀ values. Include positive and negative controls to validate assay robustness. Replicate experiments across three independent trials to assess consistency. Pre-screen cytotoxicity in relevant cell lines (e.g., HEK293 or HepG2) to rule out nonspecific effects. Data should be analyzed using statistical tools like ANOVA to confirm significance (p < 0.05) .

Q. What analytical techniques are critical for verifying this compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess degradation thresholds (e.g., temperature sensitivity). Monitor hydrolytic stability via pH-dependent kinetic studies and quantify degradation products using HPLC-MS. Store samples in controlled environments (e.g., -20°C, desiccated) and document batch-specific variations to inform storage guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported pharmacokinetic (PK) data across studies?

  • Methodological Answer : Perform meta-analyses of existing PK data to identify variables (e.g., dosing regimens, animal models, or analytical methods) contributing to discrepancies. Validate findings using standardized in vivo models (e.g., Sprague-Dawley rats) and cross-validate assays (e.g., LC-MS/MS vs. ELISA). Publish negative results to reduce publication bias and clarify mechanisms via tracer studies (e.g., radiolabeled AFR-605) to track absorption/distribution .

Q. What strategies are effective for optimizing this compound’s bioavailability in preclinical development?

  • Methodological Answer : Employ salt or cocrystal formation to enhance solubility, validated by X-ray crystallography and dissolution testing. Use prodrug approaches to improve membrane permeability, confirmed via Caco-2 cell monolayer assays. Apply physiologically based pharmacokinetic (PBPK) modeling to predict human dosing and compare formulations (e.g., nanoemulsions vs. liposomes) in vivo. Prioritize iterative feedback between synthetic chemistry and pharmacology teams .

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s target interactions?

  • Methodological Answer : Re-evaluate molecular docking parameters (e.g., force fields, solvent models) using multiple software platforms (e.g., AutoDock, Schrödinger). Validate binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Perform mutagenesis studies on target proteins to identify critical binding residues. Integrate molecular dynamics simulations to account for conformational flexibility and solvent effects .

Q. Methodological Frameworks

Q. What experimental design principles minimize bias in this compound’s efficacy studies?

  • Methodological Answer : Implement double-blinded, randomized protocols for in vivo studies, with sample sizes calculated via power analysis. Use stratified randomization for animal cohorts based on weight/age. Adopt orthogonal assays (e.g., functional vs. biochemical) to cross-verify efficacy. Share raw datasets and analysis code publicly to enhance transparency and enable peer validation .

Q. How can interdisciplinary approaches enhance this compound’s mechanistic studies?

  • Methodological Answer : Combine omics technologies (e.g., transcriptomics/proteomics) to map downstream pathways affected by AFR-605. Use CRISPR-Cas9 screens to identify genetic modifiers of drug response. Collaborate with computational biologists to integrate multi-omics data into network models. Validate hypotheses using patient-derived organoids or 3D tissue cultures for translational relevance .

Q. Data and Reporting Standards

Q. What are the best practices for documenting this compound’s synthetic procedures to ensure reproducibility?

  • Methodological Answer : Provide step-by-step protocols in supplementary materials, including exact reagent grades, equipment models, and failure-prone steps (e.g., sensitive reaction intermediates). Report yields for each purification stage and characterize all intermediates (e.g., NMR spectra). Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing synthetic data in public repositories (e.g., ChemRxiv) .

Q. How should researchers structure a manuscript on this compound to meet high-impact journal standards?

  • Methodological Answer : Organize the manuscript into clear sections: Introduction (highlighting knowledge gaps), Methods (detailed enough for replication), Results (prioritizing key findings with supporting tables/figures), and Discussion (contextualizing results against literature). Use SI units and IUPAC nomenclature. Cite primary literature over reviews, and avoid speculative claims without data. Submit crystallographic data to the Cambridge Structural Database (CSD) .

Properties

CAS No.

214707-81-0

Molecular Formula

C24H31N5O

Molecular Weight

405.5 g/mol

IUPAC Name

1-propan-2-yl-N-[[1-(2-pyridin-2-ylethyl)piperidin-4-yl]methyl]indazole-3-carboxamide

InChI

InChI=1S/C24H31N5O/c1-18(2)29-22-9-4-3-8-21(22)23(27-29)24(30)26-17-19-10-14-28(15-11-19)16-12-20-7-5-6-13-25-20/h3-9,13,18-19H,10-12,14-17H2,1-2H3,(H,26,30)

InChI Key

FPDZVPWWAWOFQS-UHFFFAOYSA-N

SMILES

CC(C)N1C2=CC=CC=C2C(=N1)C(=O)NCC3CCN(CC3)CCC4=CC=CC=N4

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=N1)C(=O)NCC3CCN(CC3)CCC4=CC=CC=N4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AFR-605 free base; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AFR-605 free base
Reactant of Route 2
Reactant of Route 2
AFR-605 free base
Reactant of Route 3
Reactant of Route 3
AFR-605 free base
Reactant of Route 4
AFR-605 free base
Reactant of Route 5
AFR-605 free base
Reactant of Route 6
AFR-605 free base

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.